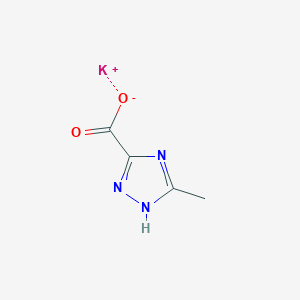
Potassium 5-methyl-1H-1,2,4-triazole-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Potassium 5-methyl-1H-1,2,4-triazole-3-carboxylate is a chemical compound that belongs to the class of triazole derivatives. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms. This particular compound is known for its applications in various fields, including organic synthesis and medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
Potassium 5-methyl-1H-1,2,4-triazole-3-carboxylate can be synthesized from 5-amino-1,2,4-triazole-3-carboxylic acid via esterification with methanol . The synthesis involves the following steps:
Hydroxymethylation: 1H-1,2,4-triazole is hydroxymethylated with formaldehyde in the presence of barium hydroxide octahydrate to give 3-hydroxymethyl-1H-1,2,4-triazole.
Oxidation and Esterification: The hydroxymethylated product is then oxidized and esterified to yield methyl 1H-1,2,4-triazole-3-carboxylate.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale synthesis using the same basic steps but optimized for higher yields and purity. The use of microwave-assisted synthesis has been reported to significantly reduce reaction times and improve yields .
Chemical Reactions Analysis
Types of Reactions
Potassium 5-methyl-1H-1,2,4-triazole-3-carboxylate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the triazole ring.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include formaldehyde, barium hydroxide, and methanol. Reaction conditions often involve controlled temperatures and the use of catalysts to facilitate the reactions .
Major Products Formed
The major products formed from these reactions include various triazole derivatives, which can be further utilized in organic synthesis and medicinal chemistry .
Scientific Research Applications
Potassium 5-methyl-1H-1,2,4-triazole-3-carboxylate has several scientific research applications:
Mechanism of Action
The mechanism of action of potassium 5-methyl-1H-1,2,4-triazole-3-carboxylate involves its interaction with specific molecular targets and pathways. Triazole derivatives are known to bind to enzymes and receptors in biological systems, leading to various pharmacological effects. The compound’s structure allows it to interact with different biological molecules, contributing to its diverse range of activities .
Comparison with Similar Compounds
Similar Compounds
Methyl-1H-1,2,4-triazole-3-carboxylate: A closely related compound used in similar applications.
5-amino-1H-1,2,4-triazole-3-carbohydrazide: Another triazole derivative with applications in medicinal chemistry.
Uniqueness
Potassium 5-methyl-1H-1,2,4-triazole-3-carboxylate is unique due to its specific structure, which allows for versatile chemical reactions and a wide range of applications in various fields. Its ability to form stable complexes and undergo diverse chemical transformations makes it a valuable compound in both research and industry .
Properties
Molecular Formula |
C4H4KN3O2 |
|---|---|
Molecular Weight |
165.19 g/mol |
IUPAC Name |
potassium;5-methyl-1H-1,2,4-triazole-3-carboxylate |
InChI |
InChI=1S/C4H5N3O2.K/c1-2-5-3(4(8)9)7-6-2;/h1H3,(H,8,9)(H,5,6,7);/q;+1/p-1 |
InChI Key |
AICLVBJFNXBBIB-UHFFFAOYSA-M |
Canonical SMILES |
CC1=NC(=NN1)C(=O)[O-].[K+] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















